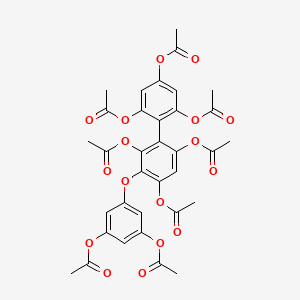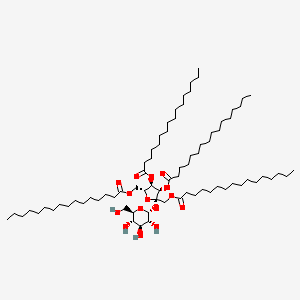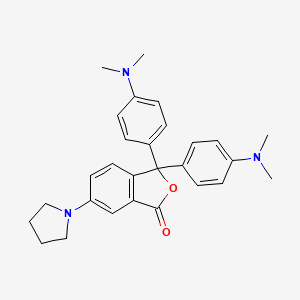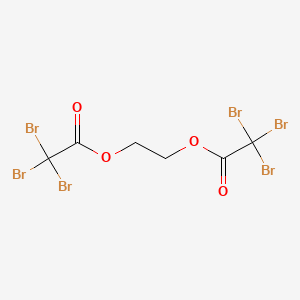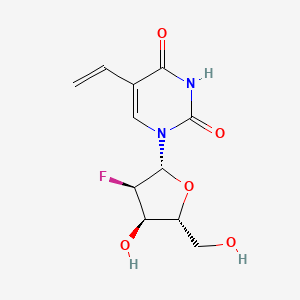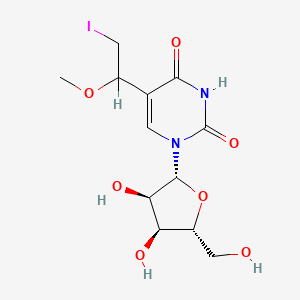
Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) is a chemical compound with the molecular formula C31H51ClO2 and a molecular weight of 491.2 g/mol It is a derivative of cholesterol, where the hydroxyl group at the third position is esterified with 4-chlorobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) typically involves the esterification of cholesterol with 4-chlorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The chlorine atom in the 4-chlorobutanoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl acetate: An ester of cholesterol with acetic acid.
Cholesteryl oleate: An ester of cholesterol with oleic acid.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) is unique due to the presence of the 4-chlorobutanoate moiety, which imparts distinct chemical properties and reactivity compared to other cholesterol esters. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
73112-99-9 |
|---|---|
Molekularformel |
C31H51ClO2 |
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobutanoate |
InChI |
InChI=1S/C31H51ClO2/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-29(33)10-7-19-32)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3/t22-,24+,25+,26-,27-,28+,30+,31-/m1/s1 |
InChI-Schlüssel |
FWOCLQPBUVEXDS-WTIYZCPMSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCl)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



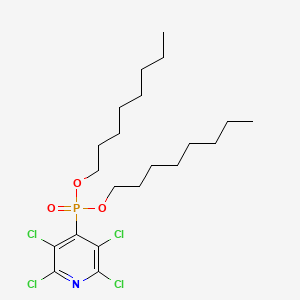
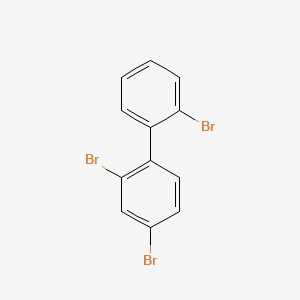
![2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B12684295.png)
![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
